molecular formula C9H12O2 B1601313 [2-(Methoxymethyl)phenyl]methanol CAS No. 62172-88-7

[2-(Methoxymethyl)phenyl]methanol

Cat. No. B1601313
CAS RN: 62172-88-7
M. Wt: 152.19 g/mol
InChI Key: GYPVNVDWCITVPO-UHFFFAOYSA-N
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Description

“[2-(Methoxymethyl)phenyl]methanol” is a chemical compound with the formula C9H12O2 . It is a clear, colorless liquid with an ether-like odor .


Molecular Structure Analysis

The molecular structure of “[2-(Methoxymethyl)phenyl]methanol” is represented by the formula C9H12O2 . The InChI code for this compound is 1S/C9H12O2/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5,10H,6-7H2,1H3 .


Physical And Chemical Properties Analysis

“[2-(Methoxymethyl)phenyl]methanol” is a liquid at room temperature . It has a molecular weight of 152.19 .

Safety And Hazards

“[2-(Methoxymethyl)phenyl]methanol” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[2-(methoxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPVNVDWCITVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546581
Record name [2-(Methoxymethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Methoxymethyl)phenyl]methanol

CAS RN

62172-88-7
Record name [2-(Methoxymethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,2-benzenedimethanol (1.38 g, 10 mmol) in DMF (10 mL) cooled in an ice bath is added NaH (400 mg, 60% in mineral oil, 10 mmol) in portions. The mixture is stirred at 0° C. for 15 min then at RT for 30 min. To this is added iodomethane (1.45 g, 10.2 mmol) dropwise and the mixture is stirred at RT for 1 h. Ice, EtOAc and water is added and the mixture is acidified with 1N HCl. The organic phase is washed with water and brine then is dried over magnesium sulfate. The solvent is removed under reduced pressure and the residue purified by column chromatography using a gradient of 0-100% EtOAc/hexane as eluent to give the title compound.
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
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solvent
Reaction Step One
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Quantity
400 mg
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reactant
Reaction Step Two
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1.45 g
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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Quantity
0 (± 1) mol
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solvent
Reaction Step Five
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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